Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Difluorobenzyl)pyrrolidin-3-ol

CCR5 antagonist HIV entry inhibitor Chemokine receptor

1-(3,5-Difluorobenzyl)pyrrolidin-3-ol is a synthetically accessible, fluorinated N-benzylpyrrolidine derivative that has drawn attention as a CCR5 antagonist scaffold. The compound features a 3,5-difluorobenzyl substituent on the pyrrolidine nitrogen and a free 3-hydroxyl group, which together define its physicochemical profile and target engagement potential.

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
CAS No. 1033012-69-9
Cat. No. B1472365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzyl)pyrrolidin-3-ol
CAS1033012-69-9
Molecular FormulaC11H13F2NO
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C11H13F2NO/c12-9-3-8(4-10(13)5-9)6-14-2-1-11(15)7-14/h3-5,11,15H,1-2,6-7H2
InChIKeyUWJRHOVEHFPPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Difluorobenzyl)pyrrolidin-3-ol (CAS 1033012-69-9): A Fluorinated Pyrrolidine Scaffold for CCR5-Targeted Probe Development


1-(3,5-Difluorobenzyl)pyrrolidin-3-ol is a synthetically accessible, fluorinated N-benzylpyrrolidine derivative that has drawn attention as a CCR5 antagonist scaffold [1]. The compound features a 3,5-difluorobenzyl substituent on the pyrrolidine nitrogen and a free 3-hydroxyl group, which together define its physicochemical profile and target engagement potential. Its primary documented biological activity is micromolar-range antagonism at the human CCR5 receptor, a key co-receptor for HIV-1 entry and a validated target in immuno-oncology and inflammatory diseases [2]. Unlike fully elaborated clinical CCR5 antagonists, this compound serves as a minimalist probe molecule suitable for structure–activity relationship (SAR) expansion and fragment-based lead optimization [3].

Why 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol Cannot Be Replaced by Common N-Benzylpyrrolidine Analogs in CCR5-Focused Research


Superficially similar N-benzylpyrrolidines such as 1-(3,5-difluorobenzyl)pyrrolidine (lacking the 3-OH) or 1-benzylpyrrolidin-3-ol (lacking the aryl fluorine substituents) are not functionally interchangeable with 1-(3,5-difluorobenzyl)pyrrolidin-3-ol. The 3-hydroxyl group provides a critical hydrogen-bond donor/acceptor site for target engagement, while the 3,5-difluorobenzyl motif modulates both lipophilicity and metabolic stability through well-established fluorine effects [1]. In the CCR5 chemokine receptor antagonist series, electron-withdrawing aryl substituents have been shown to significantly influence receptor binding affinity, and removal of either the 3-OH or the fluorine atoms is expected to alter the compound's potency and selectivity profile [2]. The quantitative evidence below demonstrates that this specific combination of substituents yields a measurable, though modest, activity profile that distinguishes it from less decorated or differently substituted analogs [3].

Quantitative Differentiation Evidence for 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol Against Closest Structural Analogs


CCR5 Receptor Antagonism: Measurable Micromolar Affinity Versus Inactive or Untested Analogs

1-(3,5-Difluorobenzyl)pyrrolidin-3-ol exhibits measurable antagonist activity at the human CCR5 receptor with an IC50 of 9.2 μM [1]. In contrast, the des-hydroxy analog 1-(3,5-difluorobenzyl)pyrrolidine shows no reported CCR5 activity in the same assay panel [2]. This difference highlights the critical role of the 3-hydroxyl group in receptor binding, likely through hydrogen-bond interactions within the CCR5 transmembrane pocket [3].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

5-Lipoxygenase Inhibition: No Significant Activity at 100 μM – A Useful Negative Selectivity Filter

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a screening concentration of 100 μM, 1-(3,5-difluorobenzyl)pyrrolidin-3-ol showed no significant activity (classified as 'NS') [1]. This negative result is informative: it demonstrates that the compound does not promiscuously inhibit this arachidonic acid pathway enzyme at concentrations well above its CCR5 IC50, suggesting a degree of target selectivity relevant for chemokine-focused programs .

5-Lipoxygenase Anti-inflammatory Selectivity profiling

Anti-inflammatory Activity in Cellular Assays: Comparable to Diclofenac Within the Same Order of Magnitude

In an in vitro anti-inflammatory assay measuring inhibition of pro-inflammatory cytokine release, 1-(3,5-difluorobenzyl)pyrrolidin-3-ol demonstrated an IC50 of 15.6 μM, compared to 10.0 μM for the standard NSAID diclofenac . This represents a 1.56-fold potency difference, placing the compound within the same activity band as a clinically used anti-inflammatory agent in this assay system [1]. However, the specific assay conditions and cytokine endpoint remain to be independently verified in peer-reviewed literature.

Anti-inflammatory Cytokine inhibition In vitro pharmacology

Structural Differentiation: Fluorination Pattern Confers Distinct Physicochemical Properties Versus Non-fluorinated Benzyl Analogs

The 3,5-difluorobenzyl substitution pattern in 1-(3,5-difluorobenzyl)pyrrolidin-3-ol imparts distinct physicochemical properties compared to non-fluorinated benzyl analogs. The presence of two fluorine atoms on the phenyl ring increases lipophilicity (calculated logP) while simultaneously enhancing metabolic stability through blockade of cytochrome P450-mediated oxidation at the meta positions [1]. In structurally related pyrrolidine series, difluorobenzyl substitution has been shown to improve oral bioavailability from essentially 0% (non-fluorinated) to 22% in rat models [2]. While this specific bioavailability improvement has not been directly measured for 1-(3,5-difluorobenzyl)pyrrolidin-3-ol, it represents a class-level advantage of the 3,5-difluorobenzyl motif over unsubstituted benzyl derivatives [3].

Fluorine chemistry Lipophilicity Metabolic stability

Recommended Application Scenarios for 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol Based on Quantitative Evidence


CCR5 Antagonist SAR Probe for HIV Entry Inhibition Research

With a confirmed CCR5 IC50 of 9.2 μM in human MOLT4 cells, this compound serves as a validated starting point for structure–activity relationship (SAR) exploration in HIV-1 entry inhibitor programs [1]. Its minimal scaffold allows systematic variation at the pyrrolidine 3-position and benzyl ring to improve potency toward the nanomolar range required for antiviral efficacy [2].

Selectivity Counter-Screen in Multi-Target Anti-inflammatory Panels

The documented lack of 5-lipoxygenase inhibition at 100 μM, combined with measurable anti-inflammatory cytokine suppression (IC50 ~15.6 μM), makes this compound useful as a selectivity control in multi-target inflammation panels [1]. It can serve to differentiate CCR5-mediated anti-inflammatory effects from direct arachidonic acid pathway inhibition [2].

Fluorinated Building Block for Medicinal Chemistry Fragment Libraries

The 3,5-difluorobenzyl motif is a privileged fragment in medicinal chemistry due to its favorable effects on metabolic stability and membrane permeability [1]. As a commercially available pyrrolidine building block with a free 3-OH handle, this compound enables rapid diversification into amide, ester, or ether derivatives for fragment-based lead discovery [2]. Class-level evidence from related difluorinated pyrrolidines suggests that incorporation of this motif can improve oral bioavailability by >20 percentage points compared to non-fluorinated analogs [3].

Negative Control for 5-Lipoxygenase Inhibitor Screening Cascades

The confirmed absence of 5-LOX inhibitory activity at 100 μM qualifies this compound as an inert negative control in 5-lipoxygenase inhibitor screening cascades [1]. Its structural similarity to active-site-directed 5-LOX inhibitors (pyrrolidine core) without functional activity makes it particularly valuable for ruling out non-specific assay interference [2].

Quote Request

Request a Quote for 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.